Product packaging for Copper nonanoate(Cat. No.:CAS No. 83852-51-1)

Copper nonanoate

Cat. No.: B13831399
CAS No.: 83852-51-1
M. Wt: 378.0 g/mol
InChI Key: HZULDDWVCRWYCB-UHFFFAOYSA-L
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Description

Copper nonanoate (CAS 83852-51-1), also known as copper dinonanoate or copper(2+) nonanoate, is a copper carboxylate compound with the molecular formula C 18 H 34 CuO 4 . It is classified for its hazardous properties, being harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H400, H411) . As such, it must be handled with appropriate precautions, and any release into the environment must be avoided. Copper-based compounds like this compound are noted for their significant biological activity. The primary mechanism of action for copper-containing compounds, including nanoparticles and carboxylates, often involves the generation of Reactive Oxygen Species (ROS), such as hydroxyl radicals and superoxide, which can cause oxidative damage to lipids, proteins, and DNA . Furthermore, these compounds can disrupt the cell walls and membranes of microorganisms, increasing permeability and leading to cell death . In research contexts, copper carboxylates are investigated as additives in aquaculture feed, where the bioavailability of different copper forms (such as organic chelates versus inorganic salts) is compared for their effects on growth and health in species like sturgeon . They are also studied for their antimicrobial and fungicidal properties, with potential applications in developing materials that inhibit the growth of pathogens . This product is intended for research applications, including as a reference standard in chemical synthesis, material science studies, and biological activity investigations. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34CuO4 B13831399 Copper nonanoate CAS No. 83852-51-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83852-51-1

Molecular Formula

C18H34CuO4

Molecular Weight

378.0 g/mol

IUPAC Name

copper;nonanoate

InChI

InChI=1S/2C9H18O2.Cu/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2

InChI Key

HZULDDWVCRWYCB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Structural Elucidation and Coordination Chemistry of Copper Ii Nonanoate

Spectroscopic Characterization Techniques in Structural Analysis

Spectroscopy provides invaluable, non-destructive insights into the bonding and electronic structure of copper(II) nonanoate (B1231133). Each technique offers a unique window into the molecular properties, and when combined, they provide compelling evidence for the compound's structure in both solid and solution phases.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for probing the coordination mode of the nonanoate ligand to the copper(II) ion. The analysis focuses on the stretching frequencies of the carboxylate group (COO⁻). In the free nonanoate anion (e.g., in sodium nonanoate), the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations are observed. The separation between these two bands, Δν = [ν_as(COO⁻) - ν_s(COO⁻)], is highly diagnostic of the coordination geometry.

For copper(II) nonanoate, the carboxylate groups act as syn-syn bridging ligands between two copper centers. This bridging mode results in a Δν value that is typically intermediate between that of a purely ionic bond and a monodentate covalent bond. Research on analogous copper(II) carboxylates shows that the ν_as(COO⁻) band appears around 1600-1630 cm⁻¹, while the ν_s(COO⁻) band is found near 1430-1450 cm⁻¹. This results in a Δν separation of approximately 160-190 cm⁻¹, which is characteristic of the bridging paddlewheel structure. The absence of a strong absorption band around 1700 cm⁻¹ confirms the complete deprotonation of the parent nonanoic acid.

Raman spectroscopy complements FTIR data by providing information on the metal-ligand framework. The low-frequency region of the Raman spectrum reveals vibrations corresponding to the Cu-O bonds, typically observed between 250 and 400 cm⁻¹, offering direct evidence of the copper-oxygen coordination.

Interactive Data Table 1: Representative FTIR Frequencies for Nonanoate Ligand Coordination

Vibrational ModeTypical Frequency Range (cm⁻¹)Assignment and Structural Implication
ν(C=O) of free acid~1710Indicates presence of unreacted nonanoic acid. Absent in pure complex.
ν_as(COO⁻)~1615Asymmetric carboxylate stretch in the copper(II) nonanoate complex.
ν_s(COO⁻)~1440Symmetric carboxylate stretch in the copper(II) nonanoate complex.
Δν = [ν_as - ν_s]~175Frequency separation characteristic of a syn-syn bridging coordination mode, supporting the dimeric paddlewheel structure.
ν(Cu-O) (Raman)~320Metal-oxygen stretching frequency, confirming the formation of Cu-O coordination bonds.

Electronic or UV-Visible (UV-Vis) spectroscopy provides key information about the electronic structure of the d⁹ copper(II) center. The spectrum of copper(II) nonanoate is characterized by two principal absorption bands, which are diagnostic of the dimeric paddlewheel structure.

Band I: A broad, relatively weak absorption band is observed in the visible region, typically centered around 690-710 nm (approx. 14,100-14,500 cm⁻¹). This band is assigned to d-d electronic transitions within the copper(II) ion, specifically the d_xz, d_yz → d_x²-y² and d_xy → d_x²-y² transitions. The position and broadness of this band are characteristic of the square pyramidal coordination geometry of the copper ions within the dimer.

Band II: A much more intense absorption band appears in the near-UV region, typically around 260-280 nm (approx. 35,700-38,500 cm⁻¹). This band is assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the oxygen p-orbitals of the bridging nonanoate ligands to the half-filled d_x²-y² orbital of the copper(II) center. The presence of this band further supports the established coordination environment.

The combination of these two bands is a distinct electronic signature of the antiferromagnetically coupled [Cu₂(O₂CR)₄] paddlewheel core.

Interactive Data Table 2: Characteristic Electronic Absorption Bands for Copper(II) Nonanoate

Band DesignationTypical λ_max (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment and Significance
Band I~700~200-300 per dimerd-d transitions (d_xy, d_xz, d_yz → d_x²-y²). Confirms Cu(II) in a square-pyramidal environment.
Band II~270> 4000 per dimerLigand-to-Metal Charge Transfer (LMCT) from carboxylate oxygen to Cu(II). Confirms strong ligand-metal interaction.

The application of standard Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for the direct structural elucidation of copper(II) nonanoate is severely limited. The copper(II) ion has a d⁹ electronic configuration, possessing one unpaired electron, which makes the complex paramagnetic. This paramagnetism causes rapid nuclear spin relaxation and induces large, anisotropic chemical shifts in nearby nuclei.

Consequently, the ¹H and ¹³C NMR signals of the nonanoate ligand's protons and carbons, especially those close to the carboxylate head group, are broadened to such an extent that they often become undetectable or appear as very broad, poorly resolved humps. While NMR is an essential tool for verifying the purity of the starting nonanoic acid ligand, its utility in characterizing the final paramagnetic copper(II) complex is minimal compared to other spectroscopic methods that are specifically suited for studying paramagnetic centers.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the definitive spectroscopic technique for investigating paramagnetic species like copper(II) nonanoate. For the dimeric paddlewheel structure, the two S=1/2 spins of the adjacent Cu(II) ions are antiferromagnetically coupled through the bridging carboxylate ligands. This coupling results in a diamagnetic singlet ground state (S=0) and a thermally accessible, paramagnetic triplet excited state (S=1).

The EPR spectrum of copper(II) nonanoate is highly characteristic of this S=1 triplet state. At room temperature, a portion of the dimers are in the excited triplet state, giving rise to a complex spectrum. The spectrum typically shows features arising from the allowed ΔM_s = ±1 transitions, characterized by anisotropic g-values (g_‖ and g_⊥) and zero-field splitting parameters (D and E) that describe the magnetic anisotropy of the triplet state. A key diagnostic feature is often a low-intensity "half-field" signal observed at g ≈ 4, which corresponds to the formally forbidden ΔM_s = ±2 transition and is unambiguous proof of a dimeric or oligomeric species.

Crucially, as the temperature is lowered, the population of the diamagnetic S=0 ground state increases at the expense of the S=1 state. This leads to a progressive decrease in the EPR signal intensity, and the signal eventually vanishes at liquid helium temperatures. This temperature-dependent behavior is the hallmark of antiferromagnetic coupling and provides unequivocal evidence for the dimeric nature of copper(II) nonanoate.

Crystallographic Analysis of Copper(II) Nonanoate Architectures

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction offers the most definitive and detailed picture of the solid-state structure of copper(II) nonanoate at the atomic level.

Single-crystal X-ray diffraction (XRD) analysis of copper(II) nonanoate and its close analogs confirms the ubiquitous dimeric paddlewheel structure. The analysis provides precise bond lengths, bond angles, and intermolecular packing details.

The core structural unit is [Cu₂(O₂C-C₈H₁₇)₄]. Key features determined by XRD include:

Dimeric Core: Two copper(II) ions are held in close proximity by four bridging nonanoate ligands.

Coordination Geometry: Each copper(II) ion exhibits a square pyramidal geometry. The basal plane is composed of four oxygen atoms, one from each of the four nonanoate ligands. The Cu-O bond distances in this plane are typically around 1.97 Å.

Cu-Cu Interaction: The apex of each pyramid is occupied by the adjacent copper(II) ion, resulting in a short intramolecular Cu-Cu distance of approximately 2.62 Å. This distance is short enough to facilitate the strong antiferromagnetic coupling observed in EPR spectroscopy.

Axial Positions: The second axial position on each copper ion (completing a potential distorted octahedron) can be vacant or weakly occupied by an oxygen atom from a neighboring dimer's carboxylate group, leading to the formation of extended chains or layers in the crystal lattice.

Crystal Packing: The long, hydrophobic C₈H₁₇ alkyl chains of the nonanoate ligands play a significant role in the crystal packing. They typically align through van der Waals interactions, creating layered or lamellar structures where the inorganic [Cu₂(O₂CR)₄] cores are separated by interdigitated aliphatic chains.

Interactive Data Table 3: Representative Structural Parameters from X-ray Diffraction of a Copper(II) Carboxylate Paddlewheel Dimer

Structural ParameterTypical ValueSignificance
Coordination GeometrySquare PyramidalDefines the ligand field and electronic structure of the Cu(II) center.
Cu-Cu Bond Distance~2.62 ÅConfirms the dimeric structure and allows for magnetic exchange coupling.
Cu-O (equatorial) Bond Distance~1.97 ÅRepresents the primary covalent bonds between copper and the bridging ligands.
O-C-O Bond Angle~125°Characteristic of a bridging carboxylate group.
Cu-O-C Bond Angle~122°Defines the geometry of the syn-syn bridging mode.

Dimeric "Paddle-Wheel" Structures in Copper(II) Carboxylates

Copper(II) carboxylates, including copper(II) nonanoate, are well-known for forming a characteristic dinuclear structure commonly referred to as a "paddle-wheel" or lantern structure. orientjchem.orgresearchgate.netresearchtrend.net This arrangement was first identified in 1953 for cupric acetate (B1210297) dehydrate. orientjchem.org The core of this structure consists of two copper(II) centers bridged by four carboxylate ligands. orientjchem.org Research confirms that copper(II) octanoate (B1194180) and nonanoate complexes adopt this dimeric structure. researchgate.net

In the paddle-wheel framework, the two copper ions are held in close proximity by the four syn-syn bridging carboxylate groups. orientjchem.org The coordination geometry around each copper(II) ion is typically a distorted square pyramid. orientjchem.orgresearchtrend.netbohrium.com The basal plane of the pyramid is formed by four oxygen atoms from the four different carboxylate ligands. orientjchem.orgresearchtrend.net The fifth, apical (or axial) position is occupied by a neutral ligand, which can be a solvent molecule like water, methanol, or a nitrogen-donor ligand such as pyridine (B92270). orientjchem.orgusc.edu.aucapes.gov.br This coordination results in a Cu-Cu bond distance that is typically around 2.6 Å. For instance, in a related dimeric copper(II) 2-nitrobenzoate (B253500) complex, the Cu-Cu distance is 2.6210(4) Å, and the apical Cu-O bond length is 2.1451(10) Å, while the basal Cu-O distances are shorter, ranging from 1.9638(10) to 1.9722(10) Å. orientjchem.org Similarly, a methanol-adduct of a trimethoxybenzoate copper(II) dimer exhibits a Cu-Cu distance of 2.6009(7) Å and an apical Cu-O bond length of 2.1309(19) Å. mdpi.com

Selected Structural Parameters for Dimeric Copper(II) Carboxylates
CompoundCu-Cu Distance (Å)Apical Cu-Ligand Distance (Å)Basal Cu-O Distance Range (Å)Reference
[Cu₂(2-nitrobenzoate)₄(MeOH)₂]2.6210(4)2.1451(10)1.9638(10) - 1.9722(10) orientjchem.org
[Cu₂(2,3,4-trimethoxybenzoate)₄(MeOH)₂]2.6009(7)2.1309(19)1.9504(18) - 1.9827(17) mdpi.com
[Cu₂(caprylate)₄(4-CNpy)₂]Not specifiedNot specifiedNot specified researchtrend.net

Ligand Field Theory and Electronic Structure Correlation

The electronic absorption spectrum of copper(II) nonanoate in its dimeric form is characteristic of the paddle-wheel structure and can be interpreted using ligand field theory. The spectra typically display two main features: a broad, low-intensity band in the visible region and a higher-intensity band in the near-UV region. mdpi.comchem-soc.si

The band in the visible region, observed for many copper(II) carboxylates around 670-750 nm, is assigned to d-d electronic transitions within the copper(II) ion. mdpi.comchem-soc.sianalis.com.my For a Cu(II) ion (d⁹ configuration) in a distorted square pyramidal environment, this broad band is consistent with the expected electronic transitions. mdpi.com For instance, a toluene (B28343) solution of copper(II) oleate (B1233923), a similar long-chain carboxylate, shows this absorption band with a maximum (λmax) at 675 nm. analis.com.my

The second, more intense absorption, which appears as a shoulder or a distinct band typically between 350 and 400 nm, is considered a hallmark of the dimeric structure. chem-soc.sisrce.hr This band is often attributed to a ligand-to-metal charge transfer (LMCT) process. mdpi.com Its presence and intensity are directly related to the binuclear nature of the complex. mdpi.comsrce.hr For example, in the Nujol mull spectrum of dimeric copper(II) nonanoate with nicotinamide (B372718), this characteristic band is observed in the 350-400 nm range. srce.hr

Electronic Absorption Maxima (λmax) for Selected Copper(II) Carboxylates
CompoundSolvent/Stated-d band (nm)Dimer Band (nm)Reference
Copper(II) OleateToluene675Not Reported analis.com.my
[Cu₂(nonanoate)₄(urea)ₓ]Solid State~680-690~375 chem-soc.si
[Cu₂(acetate)₄]Methanol709Not Reported nsc.ru
[Cu₂(trimethoxybenzoate)₄(H₂O)₂]Solid State706360 (shoulder) mdpi.com

Dimer-Monomer Equilibrium Studies and Solution-State Behavior

While copper(II) nonanoate exists as a stable dimer in the solid state, its structure in solution is subject to a dynamic equilibrium between the dimeric and monomeric forms. researchgate.netrsc.org The position of this equilibrium is highly dependent on the nature of the solvent and the presence of coordinating ligands. In non-coordinating or weakly coordinating solvents, the paddle-wheel dimer is the predominant species.

However, the addition of a strong coordinating ligand (L), such as pyridine or 2-aminopyridine (B139424), can break the carboxylate bridges and shift the equilibrium toward the formation of a mononuclear complex, Cu(nonanoate)₂L₂. researchgate.netresearchgate.net This process can be represented by the following equilibrium:

Cu₂(nonanoate)₄ + 4L ⇌ 2Cu(nonanoate)₂L₂

A detailed study of this dimer-monomer equilibrium for copper(II) carboxylates, including hexanoate, heptanoate, octanoate, and nonanoate, was conducted using 2-aminopyridine as the ligand in an acetonitrile (B52724) solution. researchgate.netrsc.org Through VIS-absorption spectroscopic and isothermal calorimetric titrations, the equilibrium constant for monomer formation (KM) was determined to be approximately 10⁴ L·mol⁻¹. researchgate.netrsc.org

The thermodynamic analysis from this study revealed that for all the systems investigated, the formation of the monomer is an enthalpy-driven process. researchgate.netrsc.org The standard enthalpy of monomerization (ΔHM°) was found to be approximately -14 kJ·mol⁻¹. researchgate.netrsc.org This exothermic value is attributed to the favorable enthalpic contribution from the formation of strong coordinative bonds between the Cu²⁺ ion and the 2-aminopyridine ligand, which outweighs the energy required to break the Cu-O bonds within the dimer. researchgate.netrsc.org

Thermodynamic Parameters for Dimer-Monomer Equilibrium
SystemEquilibrium Constant (KM) (L·mol⁻¹)Standard Enthalpy (ΔHM°) (kJ·mol⁻¹)Reference
Cu₂(carboxylate)₄ + 2-aminopyridine in acetonitrile~10⁴~ -14 researchgate.netrsc.org

Computational and Theoretical Investigations of Copper Ii Nonanoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of copper(II) nonanoate (B1231133). These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) has become a primary computational tool for investigating transition metal complexes, including those of copper(II). mdpi.commsu.ru This method is favored for its balance of computational cost and accuracy. DFT calculations are widely used to optimize the geometry of copper complexes, predict their electronic structure, and analyze the nature of the chemical bonds. mdpi.comuni-heidelberg.dersc.org For instance, DFT can elucidate the ground state geometries and calculate coordination bond lengths and angles, which can be compared with experimental data from X-ray crystallography. niscpr.res.in

Key applications of DFT in the study of copper(II) complexes include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. rsc.org

Electronic Structure Analysis: Calculating the distribution of electrons and the energies of molecular orbitals (e.g., HOMO and LUMO). researchgate.net This is crucial for understanding reactivity.

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, helping to interpret and assign bands in experimental UV-Vis spectra. mdpi.comrsc.org

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to investigate donor-acceptor interactions and the nature of bonding between the copper ion and its ligands. mdpi.commsu.ru

The following table summarizes the properties of copper(II) complexes that are frequently investigated using DFT methods.

Property Investigated DFT-Based Method Insight Gained References
Optimized GeometryDFTBond lengths, bond angles, dihedral angles, overall structure. mdpi.comrsc.org
Electronic TransitionsTD-DFTCorrelation with experimental UV-Vis spectra, nature of transitions (e.g., LMCT, MLCT). mdpi.comrsc.org
Bonding NatureNBO AnalysisCharges on atoms, donor-acceptor interactions, bond stability. mdpi.commsu.ru
Reaction EnergeticsDFTCalculation of energies for reactions and activation barriers. msu.ru
Redox PropertiesDFTElectron affinity, correlation with SOD-like activity. nih.gov

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for analyzing coordination compounds. rsc.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and multiconfigurational methods (CASSCF, CASPT2) are utilized for very accurate calculations, especially for systems where DFT might be less reliable. msu.ruacs.org Ab initio molecular orbital calculations have been instrumental in identifying the primary factors that determine the coordination geometry in metal carboxylates. rsc.org For copper(II) complexes, which have a d⁹ electronic configuration, multiconfigurational methods can be particularly important for accurately describing the electronic structure and potential energy surfaces, including Jahn-Teller distortions. msu.ru

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. cardiff.ac.ukmdpi.com For copper(II) nonanoate, MD simulations can provide critical insights into its conformational flexibility, its interactions with solvents or other molecules, and its behavior in larger systems. cardiff.ac.uk These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the system's dynamic evolution.

In the context of copper(II) complexes, MD simulations have been used to:

Investigate the stability of the complex and its coordination geometry over time in different environments. nih.gov

Study the binding of copper complexes to biological macromolecules, such as proteins, and calculate binding free energies. nih.govnih.gov

Explore the structural changes induced by the copper ion in larger molecules. cardiff.ac.ukcardiff.ac.uk

Simulate the interaction of copper complexes with cell membranes to understand permeability. mdpi.com

Analyze the structural role of copper ions within materials like bioactive glasses. rsc.org

Mechanistic Insights from Computational Catalysis Studies

Computational studies are invaluable for elucidating the complex mechanisms of reactions catalyzed by copper compounds. nih.govnih.gov These investigations can map out entire reaction pathways, identify transient intermediates, and calculate the energy barriers of transition states, which are often difficult or impossible to characterize experimentally. nih.govmdpi.com

For copper-catalyzed reactions, computational approaches have provided key insights. For example, studies have revealed a noncanonical mechanism for Ullmann cross-coupling reactions, where an aryl halide adds to a Cu(II) center, challenging previously held assumptions about Cu(I)/Cu(III) catalytic cycles. nih.gov In other systems, computational analysis has detailed the pathway of oxygen-atom transfer from copper(II) nitrite (B80452) complexes, involving isomerization and the formation of a Cu(I)-NO intermediate. nih.gov These studies demonstrate the power of computational chemistry to predict and explain the reactivity and catalytic activity of copper complexes. mdpi.com

Prediction of Structural Conformations and Energetics

Computational methods are extensively used to predict the stable structural conformations of molecules and their relative energies. nih.gov For metal alkanoates like copper(II) nonanoate, a key structural feature is the formation of paddle-wheel dimeric units. Low-frequency infrared and Raman spectra are consistent with a D₄h geometry for this ionic core. researchgate.netresearchgate.net

Research combining experimental data with computational analysis has highlighted interesting structural trends in the metal carboxylate series. A notable transition in conformational behavior or packing is observed between the C8 (octanoate) and C9 (nonanoate) chains for both copper and lead carboxylates. rsc.orgrsc.org This suggests a structural dichotomy between short-chain and long-chain metal carboxylates. rsc.org Studies on analogous zinc carboxylates support this, with single-crystal X-ray diffraction showing that zinc nonanoate crystallizes in a different arrangement than some shorter-chain counterparts, and that there are distinct packing arrangements for chains with nine or more carbons. rsc.org

The following table summarizes key structural parameters and observations for nonanoate and related metal carboxylates.

Compound/System Technique Finding References
Copper nonanoateFTIR, RamanConsistent with a D₄h geometry for the dimeric ionic core. researchgate.netresearchgate.net
Copper carboxylate seriesssNMR, IR, X-rayA change in conformational behavior or packing is observed between C8 and C9 chains. rsc.org
Lead carboxylate seriesssNMR, FTIR, X-rayA clear division between short-chain and long-chain (starting at C9) structural motifs. rsc.org
Zinc nonanoateSingle-Crystal XRDCrystallizes in the monoclinic space group Pc. rsc.org
Zinc carboxylate seriesFTIR, PXRDSuggests at least two different packing arrangements for hydrocarbon chains (≤C8 and ≥C9). rsc.org

Advanced Material Applications Derived from Copper Ii Nonanoate Precursors

Synthesis of Copper and Copper Oxide Nanoparticles from Copper(II) Nonanoate (B1231133)

Copper(II) nonanoate is an effective precursor for the synthesis of both metallic copper (Cu) and copper oxide (CuO, Cu₂O) nanoparticles. The thermal decomposition of copper(II) nonanoate in the presence of reducing agents and surfactants allows for the formation of these nanoparticles. The process typically involves heating the precursor in a high-boiling-point solvent, where the nonanoate ligand acts as a capping agent, controlling the growth and preventing agglomeration of the newly formed nanoparticles.

Various methods, such as the sol-gel process and solution combustion, are employed to synthesize copper oxide nanoparticles from different copper salts. samipubco.comrasayanjournal.co.in For instance, copper oxide nanoparticles can be synthesized using copper acetate (B1210297) or copper chloride in an alkaline medium. rasayanjournal.co.in The resulting nanoparticles are then characterized using techniques like X-ray Diffraction (XRD) to confirm their crystalline structure, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) to analyze their size and morphology, and UV-Visible spectroscopy to study their optical properties. samipubco.comrasayanjournal.co.inbiotechrep.irjapsonline.com

In a typical synthesis using a carboxylate precursor like copper(II) nonanoate, the compound is decomposed in a solvent at elevated temperatures. This thermal decomposition method can yield copper nano/microparticles that can subsequently be converted to copper oxide through heat treatment. nih.gov The nonanoate ligand plays a crucial role during this process by stabilizing the nanoparticles.

The morphology and dimensions of nanostructures are critical in determining their unique properties. rsc.org By carefully controlling the reaction parameters during the decomposition of copper(II) nonanoate, it is possible to direct the growth and morphology of the resulting copper and copper oxide nanostructures. Factors such as temperature, precursor concentration, and the type of reducing agent and solvent can be tuned to produce nanoparticles of specific shapes and sizes, including spheres, rods, and wires. rsc.orgresearchgate.net

For example, in the synthesis of copper nanowires, the concentration of the reducing agent and capping agents like ethylenediamine are critical parameters for achieving anisotropic growth. mdpi.com Similarly, the deposition temperature in electrodeposition methods can be adjusted to produce nanowires with morphologies ranging from smooth and compact to rough and dendritic. researchgate.net While these examples use different precursors, the principles of controlling growth kinetics and thermodynamics are directly applicable to syntheses involving copper(II) nonanoate. The ability to control these factors allows for the fabrication of nanostructures with desired characteristics for specific applications. researchgate.net

Ligands are crucial in the synthesis of colloidal nanoparticles, influencing their size, stability, solubility, and surface chemistry. nih.gov The nonanoate ligand in the copper(II) nonanoate precursor serves as an inherent capping agent. Studies comparing copper and cuprous oxide nanoparticles synthesized with nonanoate (9 carbon atoms) and stearate (18 carbon atoms) ligands found that the particle sizes are very similar. nih.gov This suggests that, in this specific system, the length of the carboxylate ligand does not significantly control the resulting nanoparticle size. nih.gov

LigandNanoparticleAverage Size (PXRD)Average Size (TEM/STEM)
Nonanoate Cu3.9 nm-
Nonanoate Cu₂O2.4 nm5.6 ± 1.1 nm
Stearate Cu3.3 nm-
Stearate Cu₂O-~6 nm

*This table presents a comparison of nanoparticle sizes obtained using nonanoate and stearate ligands, indicating that ligand length does not appear to be a primary factor in determining particle size in this context. nih.gov *

While ligand length may not dictate size, the nature of the ligand is paramount for stability. Carboxylate ligands, such as nonanoate, are effective for coordinating with copper oxide, whereas other ligands like di(thio)carboxylates are preferred for cuprous sulfide (B99878). nih.gov Other research has shown that ligands like oleic acid and various alkanethiols can improve the air stability of copper nanoparticles, with longer chain thiols providing better resistance to oxidation. aalto.finih.govresearchgate.net The choice of ligand is therefore a critical parameter for tailoring the final properties and stability of the nanoparticles for their intended application. researchgate.net

Fabrication of Thin Films and Coatings

Copper(II) nonanoate precursors are valuable in the fabrication of thin films and coatings of copper and copper oxide. These films can be deposited on various substrates using solution-based techniques such as spin coating, dip-coating, and printing. mdpi.comresearchgate.net In a typical process, a solution containing the copper(II) nonanoate precursor is applied to a substrate. Subsequent heating under controlled atmospheres (e.g., inert or oxidative) leads to the decomposition of the precursor and the formation of a solid film of either metallic copper or copper oxide.

The sol-gel spin coating technique, for example, is a widely used method for producing copper oxide thin films. researchgate.netmdpi.com This process involves depositing a precursor solution onto a substrate and spinning it at high speed to create a uniform layer, followed by drying and annealing at elevated temperatures (e.g., 400 °C) to form the crystalline copper oxide film. mdpi.com The resulting films exhibit good semiconducting properties and strong optical absorption in the visible spectrum. researchgate.netmdpi.com Another advanced method is atomic layer deposition (ALD), which can produce ultra-thin, uniform, and protective coatings, such as aluminum oxide on copper surfaces, to prevent oxidation while maintaining low thermal emittance. aalto.fi Copper nanowires synthesized from precursors can also be coated onto flexible plastic substrates to create transparent and conductive films for applications in electronics. mdpi.comwileylab.org

Role of Copper(II) Nonanoate in Precursor Chemistry for Functional Materials

Copper(II) nonanoate is part of a broader class of copper(II) carboxylate complexes that serve as essential single-source precursors for functional materials. mdpi.com The "precursor chemistry" approach involves designing a molecule that contains all the necessary elements and can be controllably transformed into the desired material. The nonanoate ligand provides solubility in organic solvents and decomposes cleanly, making it an ideal component for chemical vapor deposition (CVD) and solution-based processing. mdpi.com

These precursors are used to create materials with a wide range of functionalities. Copper-based materials are known for their catalytic activity in various organic transformations, inspired by the role of copper in biological enzymes. nih.gov For instance, copper complexes are used to catalyze the oxidation of phenols and have applications in synthesizing molecules with specific biological activities. nih.govresearchgate.net Copper(II) complexes have also been investigated for their interactions with DNA and their potential as antineoplastic, antibacterial, and antifungal agents. nih.gov The versatility of precursors like copper(II) nonanoate allows for the synthesis of functional copper and copper oxide materials for applications in catalysis, electronics, and biomedicine. rasayanjournal.co.inmdpi.com

Integration into Composite Materials for Enhanced Performance

Copper and copper oxide nanoparticles derived from precursors like copper(II) nonanoate can be integrated as fillers into various matrix materials to create composites with enhanced performance. The incorporation of these nanoparticles can significantly improve the electrical, thermal, and mechanical properties of the host material.

Environmental Research and Remediation Applications of Copper Ii Nonanoate Systems

Environmental Fate and Transformation of Copper Carboxylates

The environmental journey of copper carboxylates is governed by a series of complex chemical and biological processes. Once introduced into an aquatic or terrestrial system, these compounds undergo transformations that determine the mobility, bioavailability, and ultimate fate of the copper ion.

The chemical form, or speciation, of copper is paramount to its behavior and potential impact on the environment. In aquatic systems, the toxicity and bioavailability of copper are primarily associated with the free cupric ion (Cu²⁺). msu.ruotago.ac.nzfrontiersin.org However, the vast majority of dissolved copper in marine and freshwater environments—often over 99%—is complexed with organic ligands. otago.ac.nzfrontiersin.org Copper carboxylates, like copper nonanoate (B1231133), are part of this dynamic system.

The dissolution of copper compounds is significantly influenced by environmental conditions. For instance, copper oxide nanoparticles show increased dissolution at lower pH (e.g., pH 4-5) and in the presence of organic ligands like amino acids, even at neutral pH. nih.gov Similarly, the nonanoate ligand can complex with Cu²⁺, influencing its solubility. The interaction of copper with dissolved organic matter (DOM) is a key process; studies show that the organically bound fraction of copper is highest at a pH of 4.5 and decreases as the ratio of copper to carbon increases. researchgate.netwpmucdn.com

In natural waters, copper speciation is a complex equilibrium between free ions, inorganic complexes, and various organic complexes. nih.govresearchgate.netnih.gov Research has identified different fractions of dissolved copper:

Labile Copper: Includes free cupric ions and weakly bound organic complexes that can dissociate easily. This fraction is considered the most bioavailable and potentially toxic. researchgate.netnih.gov

Organic Refractory Copper: Consists of copper strongly bound to complex organic molecules, rendering it less bioavailable. researchgate.netnih.gov

Studies in human-impacted lakes have shown that the proportion of toxic labile copper can be significant, accounting for over 40% of the total dissolved copper pool and increasing to as high as 70% in sulfidic bottom waters. researchgate.netnih.gov This highlights that the transformation between different copper species is a critical factor in its environmental risk profile.

Upon entering the environment, copper carboxylates interact strongly with various environmental components, particularly organic matter and sediments. Much of the copper discharged into water is in particulate form and tends to settle out or be adsorbed by organic matter, clays, and hydrous iron and manganese oxides in the sediment or water column. inchem.org

The affinity of copper for natural organic matter (NOM) is a defining characteristic of its environmental chemistry. msu.ruresearchgate.net Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided molecular-level evidence that Cu(II) forms inner-sphere complexes with NOM. msu.ru It coordinates with oxygen or nitrogen atoms, often forming stable five-membered chelate rings with functional groups such as amino, carboxyl, or carbonyl groups. msu.ruresearchgate.net This strong complexation with soil organic matter (SOM) and dissolved organic matter (DOM) significantly reduces the concentration of free Cu²⁺ ions. msu.ruresearchgate.netresearchgate.net

The pH of the surrounding matrix plays a crucial role. At a pH below 6, the availability and mobility of Cu²⁺ can increase. researchgate.net Conversely, at alkaline pH levels (above ~7.5), copper mobility can also increase due to the solubilization of soil organic matter and the formation of mobile Cu-SOM complexes. researchgate.net The complexation with organic matter in soil and sediments is a primary mechanism that controls copper's mobility and bioavailability. researchgate.netresearchgate.net

The biogeochemical cycle of copper is intricately linked to its organic complexation. nih.govstanford.edu The uptake of copper by plankton depletes its concentration in surface waters, leading to a downward flux of copper associated with settling biomass. stanford.edu The reversible scavenging of copper by organic particles is a major driver of its vertical distribution in the ocean. nih.gov

Organic ligands, which can be produced by organisms like bacteria and phytoplankton or result from the decomposition of organic material, play a key role in keeping copper in a dissolved state. stanford.educore.ac.ukulpgc.es For instance, elevated concentrations of these ligands in the North Atlantic were found to stabilize dissolved copper, allowing it to accumulate at depth. core.ac.uk

The degradation of organic complexes, including carboxylates, is a vital part of this cycle. Microorganisms can degrade aminopolycarboxylic acid (APCA) chelators, and this process is strongly influenced by metal speciation. oup.com Research on soil microbial communities has noted the role of the nonanoate carbon cycle, implying that the organic part of copper nonanoate can be processed by soil microbes, which would release the complexed copper and influence its biogeochemical pathway. univpm.it This microbial activity is fundamental to the transformation and mineralization of organo-copper complexes, ultimately determining the fate of copper in the environment. oup.com

Application in Environmental Catalysis for Pollutant Abatement

The unique chemical properties of copper compounds, including copper(II) nonanoate systems, are being harnessed for environmental remediation. As catalysts, they can facilitate the breakdown of persistent pollutants into less harmful substances. frontiersin.orgmdpi.com

Copper-based materials have emerged as effective catalysts for the degradation of organic pollutants, such as synthetic dyes found in industrial wastewater. wiserpub.com These dyes are often difficult to remove using conventional treatment methods. wiserpub.com Photocatalysis, using copper-containing catalysts, offers a cost-effective and environmentally friendly alternative. wiserpub.com

Various copper-based systems have demonstrated high efficiency in degrading organic dyes under visible light or UV irradiation. These systems include copper nanoparticles (Cu-NPs), copper-based metal-organic frameworks (MOFs), and copper coordination polymers. wiserpub.commdpi.comjwent.netnih.gov The catalytic process typically involves the generation of highly reactive species, such as hydroxyl radicals, which attack and break down the complex dye molecules. jwent.net The efficiency of these catalysts is often linked to their small particle size, which provides a larger surface area for the reaction to occur. jwent.net

Research has shown significant degradation percentages for various dyes using different copper catalysts. For example, copper sulfide (B99878) (CuS) nanoparticles achieved 100% degradation of methylene (B1212753) blue, while copper-based MOFs (CuBTC-NH₂) degraded 90% of certain anionic dyes under sunlight. wiserpub.comnih.gov

Interactive Table: Performance of Copper-Based Catalysts in Dye Degradation

This table summarizes findings from various studies on the photocatalytic degradation of organic dyes using copper-based catalysts. You can filter and sort the data to compare the efficiency of different systems.

Catalyst SystemTarget Dye(s)Degradation Efficiency (%)Reaction Time (min)Light SourceReference
CuS Nanoparticles (CuS3)Methylene Blue100%100Visible Light nih.gov
CuS Nanoparticles (CuS3)Crystal Violet85%180Visible Light nih.gov
CuS Nanoparticles (CuS3)Rhodamine B81%180Visible Light nih.gov
CuBTC-NH₂ (MOF)Anionic Dyes90%1440 (24h)Sunlight wiserpub.com
Fe₃O₄-Cellulose-Cu NanocompositeDye Mixture*~98%N/AN/A researchgate.net
Copper Coordination Polymer (CP1)Acid Orange 792.4%150546 nm Lamp mdpi.com
Copper Coordination Polymer (CP1)Methyl Orange80.5%150546 nm Lamp mdpi.com
PEG-Capped Cu NanoparticlesCrystal Violet>90%90-120Solar/UV jwent.net
PEG-Capped Cu NanoparticlesMethylene Blue>90%30-60Solar/UV jwent.net

*Mixture of 4-nitrophenol (B140041), 2,4-dinitrophenylhydrazine, and methyl orange.

Beyond organic contaminants, copper-based catalytic systems are also being explored for the remediation of inorganic pollutants. In situ chemical reduction is a key technology that uses a reducing agent to transform toxic contaminants into less toxic or immobile forms. clu-in.org

A significant application is the treatment of hexavalent chromium (Cr(VI)), a toxic and carcinogenic pollutant often found in industrial wastewater. frontiersin.org Chemical remediation strategies aim to reduce Cr(VI) to the much less soluble and less toxic trivalent chromium (Cr(III)), which then precipitates out of solution as a hydroxide (B78521) solid. clu-in.orgfrontiersin.org While materials like zero-valent iron (ZVI) are commonly used, copper-based systems also play a role. clu-in.org Single-atom and bimetallic catalysts containing copper have been developed for various reduction reactions, including the conversion of nitrate (B79036) (NO₃⁻) to ammonia (B1221849) (NH₃) and the degradation of chlorinated pollutants. mdpi.com

The remediation of chromate (B82759) often occurs alongside other metals. For instance, manganese-coated sand has been used to remove chromium (70% removal), copper (98% removal), and arsenic (99% removal) from synthetic leachate. frontiersin.org The efficiency of these remediation techniques depends heavily on factors like pH and the presence of other chemical species in the water. clu-in.orgfrontiersin.org

Sustainable Solutions: A Look at Environmental Applications of Copper(II) Nonanoate

The focus of environmental research into copper(II) nonanoate has primarily centered on its application as a wood preservative, a role that contributes to the sustainable management of timber resources by significantly extending their service life. This approach reduces the demand for timber harvesting and the environmental impact associated with it. Investigations have delved into its efficacy, its fate in the environment, and methods to mitigate its ecological footprint.

The principal sustainable use of copper(II) nonanoate lies in wood preservation formulations. These treatments are designed to shield wood from the destructive action of fungi and insects, thereby increasing the longevity of wooden structures and diminishing the frequency of their replacement. A key formulation in this field is copper ethanolamine (B43304) nonanoate (CEN), which was developed as a less hazardous alternative to some traditional wood preservatives. Research has demonstrated that wood treated with this compound (CuN) displays notable resistance to both decay and termite infestation. In controlled non-choice tests, wood treated with CuN exhibited the least amount of weight loss when subjected to termite activity, highlighting its effectiveness as a preservative. frontiersin.org

A crucial element in the sustainable application of copper(II) nonanoate is the comprehension and management of copper leaching into the surrounding environment. Although copper is an essential micronutrient for most living organisms, it can become toxic to aquatic life and soil microbes at higher concentrations. wordpress.comnih.gov Consequently, significant research has been dedicated to measuring the extent of copper leaching from wood treated with various copper-based preservatives under different environmental scenarios.

For instance, comparative studies of different preservative formulations have revealed that the quantity of copper that leaches from treated wood is dependent on the specific chemical makeup of the preservative and the environmental conditions it is exposed to. One such study found that copper leaching from wood treated with a copper-ethanolamine (CuE) solution was considerably greater than from wood treated with the more traditional chromated copper arsenate (CCA). Following a seven-day period of leaching in distilled water, 7.1% of the copper was lost from the CuE-treated wood, a figure almost one hundred times higher than that observed from the CCA-treated samples. woodresearch.sk

The composition of the preservative formulation can be modified to influence the rate of copper leaching. The incorporation of octanoic acid into copper-ethanolamine formulations has been shown to decrease the amount of copper that leaches from the treated wood. researchgate.net It is thought that this is due to the formation of complexes between the copper-amine and octanoic acid within the wood's structure that are less soluble in water. woodresearch.sk

The nature of the water that comes into contact with the treated wood also plays a significant role in the rate of copper leaching. Leaching is generally more pronounced in acidic environments and in the presence of organic acids, such as humic acid, which is found in some soils and natural waters. A study demonstrated that the highest level of copper leaching from wood treated with a copper-ethanolamine-octanoic acid formulation was observed in an artificial humic acid solution, with a 13.6% loss of copper, in contrast to lower rates in distilled or tap water. woodresearch.sk

The following data tables provide a summary of research findings concerning the leaching of copper from wood treated with a variety of copper-based preservative systems.

Interactive Data Table: Copper Leaching from Treated Wood

Preservative Formulation Leaching Medium Leaching Duration Copper Leached (%) Reference
Copper-Ethanolamine (CuE) Distilled Water 7 days 7.1 woodresearch.sk
Chromated Copper Arsenate (CCA) Distilled Water 7 days ~0.1 woodresearch.sk
Copper-Ethanolamine-Quat (CuEOQ) Distilled Water Not Specified 9.6 woodresearch.sk
Copper-Ethanolamine-Quat (CuEOQ) Artificial Humic Acid Solution Not Specified 13.6 woodresearch.sk
Copper (II) Sulphate Distilled Water Not Specified 48.2 researchgate.net

The environmental consequences of leached copper are a pivotal consideration for the sustainable deployment of copper(II) nonanoate. Copper ions that are released into the environment can alter the composition of microbial communities in the soil. Research has indicated that wood preservatives containing copper can cause a shift in the fungal communities present at the interface between the soil and the wood. nih.gov While these preservatives are effective in preventing wood decay, their release can have an impact on non-target organisms. nih.gov The ecotoxicity of copper is also dependent on soil characteristics such as pH and cation exchange capacity, which modulate its bioavailability. ives-technicalreviews.eu

In aquatic environments, copper can be particularly toxic to a broad spectrum of organisms, including algae, invertebrates, and fish. wordpress.comnih.gov The free cupric ion (Cu2+) is widely regarded as the most toxic form of copper in these ecosystems. nih.gov Therefore, sustainable strategies for the use of copper(II) nonanoate must prioritize formulations that securely fix the copper within the wood, thereby minimizing its release into the environment.

Interactive Data Table: Ecotoxicity of Copper in Soil

Organism Endpoint EC50 (mg Cu/kg dry soil) Soil Type Reference
Eisenia andrei (Earthworm) Reproduction 130.9 Natural reference soil nih.gov
Enchytraeus crypticus (Potworm) Reproduction 165.1 Natural reference soil nih.gov
Folsomia candida (Springtail) Reproduction 191.6 Natural reference soil nih.gov
Lactuca sativa (Lettuce) Growth 89 - 290.5 Natural reference soil nih.gov

Although the direct use of copper(II) nonanoate for the cleanup of contaminated sites has not been widely documented, its application in wood preservation is a clear example of a sustainable approach to resource management by extending the functional life of timber. Future research in this domain is anticipated to concentrate on the further optimization of formulations to improve copper fixation and lessen environmental impact, potentially through the use of nano-copper particles or novel co-biocides. frontiersin.org

Future Research Directions and Emerging Paradigms in Copper Ii Nonanoate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of metal carboxylates, including copper(II) nonanoate (B1231133), often relies on processes that may not align with the modern principles of green chemistry. researchgate.net Future research will prioritize the development of new synthetic methodologies that are more sustainable, efficient, and environmentally friendly. chemistryjournals.net

Key research thrusts will include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the formation of copper(II) nonanoate presents a significant opportunity for green synthesis. tudelft.nl Research could focus on identifying or engineering enzymes that can efficiently mediate the reaction between a copper source and nonanoic acid under mild conditions, such as ambient temperature and pressure in aqueous media. tudelft.nl This approach would minimize energy consumption and the use of harsh organic solvents.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. chemistryjournals.net Developing a flow synthesis for copper(II) nonanoate could lead to higher yields, improved purity, and a reduction in waste generation. chemistryjournals.net This method is particularly advantageous for managing reaction heat and ensuring consistent product quality.

Atom Economy and Waste Reduction: Future synthetic designs will be guided by the principle of maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. chemistryjournals.net This involves exploring catalytic routes that replace stoichiometric reagents and designing processes that minimize or eliminate the formation of byproducts. researchgate.netchemistryjournals.net The only feasible method for producing ammonium (B1175870) nonanoate, a related compound, on a large scale is currently via a synthetic route, highlighting the need for greener alternatives in the production of fatty acid salts. usda.gov

Exploration of Advanced Spectroscopic and Imaging Techniques for In Situ Studies

A molecular-level understanding of how copper(II) nonanoate forms, degrades, and interacts with its environment is crucial for designing new applications. Future research will increasingly rely on advanced spectroscopic and imaging techniques to perform in situ and operando studies, which monitor the compound under real-world working conditions. uzh.chmdpi.com

The application of these techniques will provide unprecedented insights into the dynamic behavior of copper(II) nonanoate. For instance, combining thermogravimetry with in situ infrared spectroscopy and mass spectrometry can elucidate the precise mechanisms of its thermal decomposition. scirp.org For applications in catalysis or as a surface treatment, techniques like ATR-FTIR and in situ XPS can reveal reaction intermediates and changes in the copper oxidation state at the material's surface. uzh.chmdpi.commdpi.com The ability to visualize the distribution of copper carboxylates on a surface with nanoscale resolution using nano-FTIR microscopy opens new avenues for studying corrosion and material degradation processes. mdpi.com

TechniqueAbbreviationPotential Application for Copper(II) Nonanoate ResearchReference
Shell-Isolated Nanoparticle-Enhanced Raman SpectroscopySHINERSStudying reaction mechanisms and identifying intermediates on surfaces in electrochemical systems. uzh.ch
Attenuated Total Reflection Fourier-Transform Infrared SpectroscopyATR-FTIRMonitoring the formation of copper nonanoate films and their interaction with substrates in real time. uzh.chmdpi.com
Diffuse Reflectance Infrared Fourier Transform SpectroscopyDRIFTAnalyzing the thermal decomposition pathway by coupling with mass spectrometry to identify evolved gases. scirp.org
In Situ X-ray DiffractionIn Situ XRDObserving crystalline phase transitions during synthesis or thermal degradation. scirp.org
Ambient-Pressure X-ray Photoelectron SpectroscopyAP-XPSInvestigating the chemical state and electronic structure of copper at catalyst surfaces under reaction conditions. mdpi.com
Nano FTIR Microscopynano-FTIRMapping the chemical distribution of this compound and its degradation products on surfaces with nanoscale spatial resolution. mdpi.com

Computational Design of Next-Generation Copper(II) Nonanoate-Based Materials

Computational chemistry and materials modeling are becoming indispensable tools for accelerating the discovery and optimization of new materials. paacademy.commatters-of-activity.de Instead of relying solely on trial-and-error laboratory experiments, computational design allows for the in silico prediction of material properties, guiding synthetic efforts toward the most promising candidates. paacademy.com

Future research in this area will focus on:

Predictive Modeling: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure, geometry, and reactivity of copper(II) nonanoate. researchgate.netresearchgate.net This allows for the prediction of its catalytic activity, magnetic properties, and optical behavior before synthesis.

Ligand and Structure Modification: Computational tools can be used to design novel variants of copper(II) nonanoate. By computationally screening different carboxylate ligands or adding auxiliary ligands, it is possible to tune the compound's properties for specific applications, such as enhancing its solubility, stability, or catalytic selectivity. researchgate.net

Understanding Supramolecular Assembly: Copper(II) nonanoate can form complex supramolecular structures, such as dimers or polymers. researchgate.netmdpi.com Computational simulations can predict how individual molecules will self-assemble, which is critical for designing materials with controlled porosity or liquid-crystalline phases.

Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms at the atomic level. For example, it can be used to map the energy landscape of a catalytic cycle involving a copper(II) nonanoate-based catalyst, identifying transition states and reaction intermediates that are difficult to observe experimentally. uzh.ch

Synergistic Applications in Multi-functional Systems

The true potential of copper(II) nonanoate may be realized when it is integrated into multi-component, multi-functional systems where its properties are enhanced through synergy with other materials. Future research will explore the creation of advanced hybrid materials that leverage the unique attributes of copper(II) nonanoate.

Promising areas for investigation include:

Enhanced Antimicrobial Agents: While copper compounds are known for their antimicrobial properties, their efficacy can be dramatically increased when combined with other materials. Research into hybrid nanoparticles, such as copper-silver or copper-doped zinc oxide systems, has shown significant synergistic antibacterial effects. nih.govplos.org Future work could involve incorporating copper(II) nonanoate into these systems to develop potent and cost-effective antimicrobial coatings, textiles, or medical devices.

Catalytic Systems: Copper(II) nonanoate can be supported on high-surface-area materials like silica, alumina, or carbon to create robust and recyclable catalysts. nih.govhoneywell.com There is potential for synergistic effects where the support is not merely passive but actively participates in the catalytic reaction, for example, by improving reactant adsorption or stabilizing catalytic intermediates. nih.gov

Biomedical Applications: The combination of copper complexes with existing drugs, such as antibiotics, can produce a positive synergistic effect, potentially overcoming drug resistance. mdpi.com Another emerging area is chemodynamic therapy, where copper ions catalyze the generation of reactive oxygen species to kill cancer cells; a process that could be enhanced by specifically designed copper-ligand complexes. nih.govnih.gov

Synergistic SystemComponentsPotential ApplicationEmerging ParadigmReference
Bimetallic AntimicrobialsCopper(II) nonanoate + Silver (Ag) or Zinc Oxide (ZnO) nanoparticlesEnhanced antimicrobial coatings, wound dressings, and textiles.Combining bactericidal mechanisms for greater efficacy and reduced resistance. nih.govplos.org
Supported CatalystsCopper(II) nonanoate + Mesoporous Silica (SiO₂) or Alumina (Al₂O₃)Heterogeneous catalysis for organic synthesis or environmental remediation.Improving catalyst stability, recyclability, and activity through high surface area and active support interactions. nih.govhoneywell.com
Hybrid Drug FormulationsCopper(II) nonanoate + Conventional AntibioticsCombating multidrug-resistant bacteria.Using metal complexes to potentiate the action of existing drugs and create novel modes of action. mdpi.com
Biocompatible MaterialsCopper(II) nonanoate incorporated into polymer matricesMedical implants or devices with catalytic nitric oxide (NO) generation for improved blood compatibility.Designing materials that catalytically produce endogenous signaling molecules to enhance biocompatibility. nih.gov

Q & A

Q. What methodologies ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw spectra/chromatograms in supplementary materials.
  • Standardize reporting (e.g., MIAME guidelines for microbial assays).
  • Interlaboratory round-robin trials to validate protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.